molecular formula C8H11Cl2NO B1303821 3-Chloro-4-methoxybenzylamine hydrochloride CAS No. 41965-95-1

3-Chloro-4-methoxybenzylamine hydrochloride

Cat. No.: B1303821
CAS No.: 41965-95-1
M. Wt: 208.08 g/mol
InChI Key: IKWWOZCEHOYKAO-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxybenzylamine hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO. It is a derivative of benzylamine, characterized by the presence of a chlorine atom at the third position and a methoxy group at the fourth position on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-4-methoxybenzylamine hydrochloride involves starting with 3-chloro-4-methoxybenzyl alcohol. The alcohol is treated with phosphorus oxychloride in oxolane to produce 3-chloro-4-methoxybenzyl chloride. This intermediate is then reacted with ammonia or an amine to yield 3-Chloro-4-methoxybenzylamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxybenzylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation can produce corresponding benzaldehydes or benzoic acids .

Scientific Research Applications

3-Chloro-4-methoxybenzylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of phosphodiesterase 5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the brain. This inhibition leads to increased levels of cGMP, which can affect various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-methoxybenzylamine hydrochloride is unique due to the combination of the chlorine and methoxy substituents on the benzene ring. This combination imparts specific reactivity patterns and makes it suitable for particular applications in synthesis and research .

Properties

IUPAC Name

(3-chloro-4-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-11-8-3-2-6(5-10)4-7(8)9;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWWOZCEHOYKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377385
Record name 3-Chloro-4-methoxybenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41965-95-1
Record name Benzenemethanamine, 3-chloro-4-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41965-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-methoxybenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloro-4-methoxyphenyl)methanaminium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Chlorine gas was bubbled into 400 mL glacial acetic acid with stirring until the weight gained equaled 7% of the starting acetic acid. In a 2 L round bottom flask, 4-methoxybenzylamine hydrogen chloride (32.0 g, 0.18 mol) was suspended in 400 mL glacial acetic acid with vigorous stirring. The chlorine solution (1.5 eq Cl2) was added in rapid drops in 30 min at room temperature. The resulted suspension was stirred for another 20 min before N2 was bubbled in to remove Cl2 and HCl into a 6 N NaOH trap. The acetic acid was evaporated under reduced pressure to 100 mL. To this white slurry, diethyl ether (300 mL) was used to loosen the solid which was then filtered. The solid was resuspended with 50 mL acetic acid followed by the addition of 50 mL diethyl ether and filtration. This process was repeated twice. The white solid was transferred to a 1 L Erhlenmeyer flask and suspended in 400 mL THF. This suspension was heated to boiling for 10 min before filtration. The undissolved solid was filtered, and twice resuspended in boiling THF (100 mL) with filtration to afford the title compound (27.0 g, 71%) as a white solid. This material contained <2% starting material and <2% dichlorinated material.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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